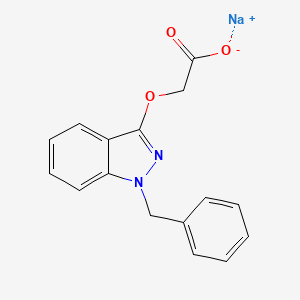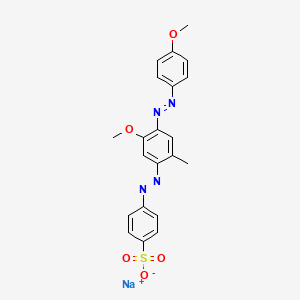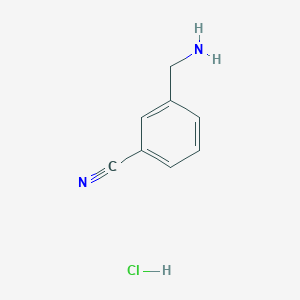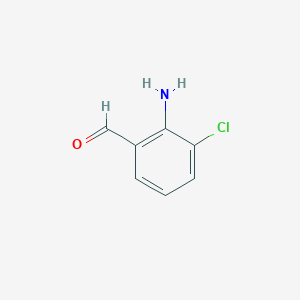
苯胺氢碘酸盐
描述
Aniline hydroiodide, also known as anilinium iodide, is a chemical compound with the molecular formula C6H8IN. It is formed by the reaction of aniline (C6H7N) with hydroiodic acid (HI). This compound is typically found as a crystalline powder that can range in color from white to orange to green. Aniline hydroiodide is soluble in water and is used in various chemical applications due to its unique properties.
科学研究应用
Aniline hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other aniline derivatives.
Biology: It is utilized in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Aniline derivatives have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and polymers.
作用机制
Target of Action
Aniline hydroiodide, also known as phenylamine or aminobenzene, is an organic compound that primarily targets the aromatic amine group . This group plays a crucial role in many chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The primary targets of aniline hydroiodide are therefore the molecules and structures that interact with the aromatic amine group.
Mode of Action
Aniline hydroiodide interacts with its targets through a variety of chemical reactions. One of the key interactions is the electrophilic aromatic substitution, where aniline hydroiodide acts as a nucleophile, donating electron density to an electrophile . Another important interaction is the nucleophilic aromatic substitution, where aniline hydroiodide acts as a nucleophile, replacing a leaving group on an aromatic ring .
Biochemical Pathways
Aniline hydroiodide affects several biochemical pathways. For instance, it is involved in the synthesis of diverse N,N′-disubstituted guanidines, which are important in various biological functions . Aniline hydroiodide also participates in the formation of indoles, which are key components in many natural products and pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of aniline hydroiodide involve its absorption, distribution, metabolism, and excretion (ADME). Aniline hydroiodide can be absorbed into the body via inhalation, ingestion, or skin contact . Once absorbed, it is distributed throughout the body, primarily targeting the aromatic amine group. Aniline hydroiodide is metabolized in the body, with N-acetyl-4-aminophenol being a major metabolite . The elimination rates of aniline hydroiodide and its metabolites are generally rapid .
Result of Action
The action of aniline hydroiodide results in various molecular and cellular effects. For instance, it can lead to the formation of new C-N bonds . Additionally, aniline hydroiodide can result in the formation of diverse guanidines, which have various biological functions . It can also lead to the production of indoles, which are key components in many natural products and pharmaceuticals .
Action Environment
The action of aniline hydroiodide is influenced by various environmental factors. For instance, the majority of aniline hydroiodide that is released into the environment comes from industries that produce it or use it to make other chemicals . Natural forest fires may also release small amounts of aniline hydroiodide into the environment . These environmental factors can influence the action, efficacy, and stability of aniline hydroiodide.
准备方法
Synthetic Routes and Reaction Conditions: Aniline hydroiodide can be synthesized by reacting aniline with hydroiodic acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of aniline to aniline hydroiodide. The general reaction is as follows: [ \text{C}_6\text{H}_7\text{N} + \text{HI} \rightarrow \text{C}_6\text{H}_8\text{IN} ]
Industrial Production Methods: In industrial settings, the production of aniline hydroiodide involves the careful handling of hydroiodic acid and aniline. The reaction is conducted in a reactor where aniline is gradually added to hydroiodic acid under stirring. The temperature is maintained at a specific range to optimize the yield and purity of the product. After the reaction is complete, the product is filtered, washed, and dried to obtain pure aniline hydroiodide.
化学反应分析
Types of Reactions: Aniline hydroiodide undergoes various chemical reactions, including:
Oxidation: Aniline hydroiodide can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced back to aniline under specific conditions.
Substitution: The iodide ion in aniline hydroiodide can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products can include nitro compounds or quinones.
Reduction: The major product is aniline.
Substitution: Products vary based on the nucleophile used, such as phenylamine derivatives.
相似化合物的比较
Aniline hydrochloride (C6H8ClN): Similar in structure but contains a chloride ion instead of an iodide ion.
Aniline sulfate (C6H8N2O4S): Contains a sulfate group, leading to different chemical properties.
Phenylamine (C6H7N): The parent compound of aniline hydroiodide, lacking the iodide ion.
Uniqueness: Aniline hydroiodide is unique due to the presence of the iodide ion, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific chemical reactions where iodide ions play a crucial role.
属性
IUPAC Name |
aniline;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQARYBEAKAXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963395 | |
| Record name | Aniline--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45497-73-2 | |
| Record name | Benzenamine, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45497-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline hydroiodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anilinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the stability of Aniline Hydroiodide in the context of these reactions?
A2: While the provided research doesn't focus on the independent properties of Aniline Hydroiodide, it highlights its presence as a byproduct in reactions with AsI₃ and Aniline. Notably, the AsI₃ and Aniline adducts tend to decompose into Arsenic Dianilidoiodide and Aniline Hydroiodide, suggesting a relative stability of Aniline Hydroiodide under those specific conditions. [] Further research focusing specifically on Aniline Hydroiodide would be needed to fully understand its stability profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)




